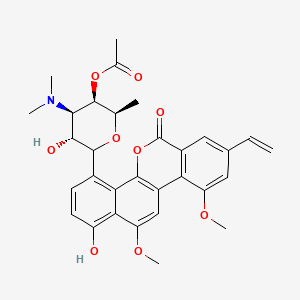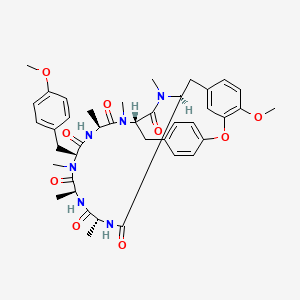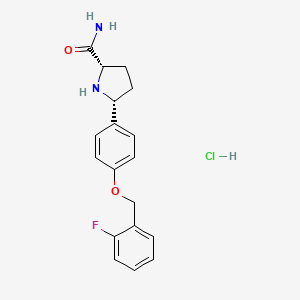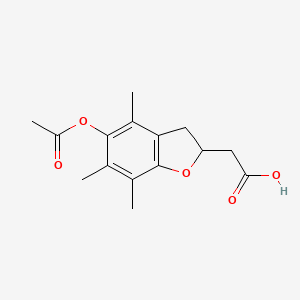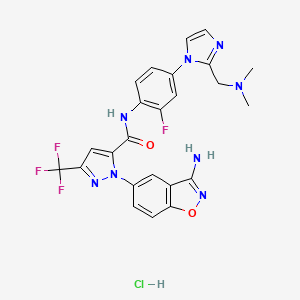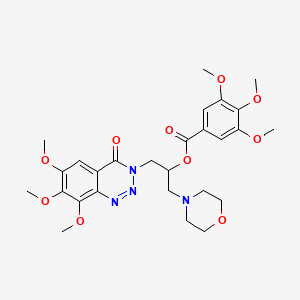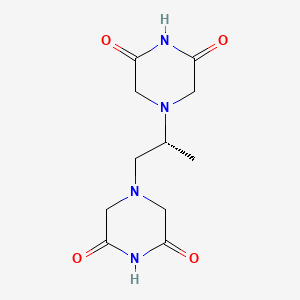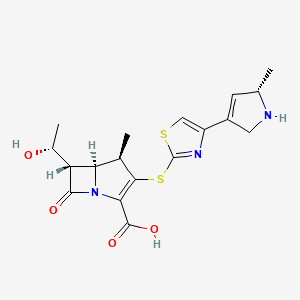
p-MPPF dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-MPPF dihydrochloride: is a selective antagonist of the 5-HT1A serotonin receptorThis compound has been widely used in scientific research due to its high affinity and selectivity towards the 5-HT1A receptors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of p-MPPF dihydrochloride involves several steps. The starting material is typically 4-fluorobenzoyl chloride, which undergoes a reaction with 2-(2-methoxyphenyl)piperazine to form an intermediate. This intermediate is then reacted with 2-pyridylamine to yield the final product, this compound. The reaction conditions usually involve the use of organic solvents such as ethanol and require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions: p-MPPF dihydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as the fluorobenzamide and piperazine moieties. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions typically involve organic solvents and controlled temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used. These reactions often require acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of this compound, while oxidation and reduction reactions can modify the functional groups present in the molecule .
Applications De Recherche Scientifique
p-MPPF dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in studies involving 5-HT1A receptor antagonists.
Biology: this compound is employed in experiments to understand the role of serotonin receptors in various biological processes.
Medicine: This compound is used in preclinical studies to investigate potential therapeutic applications for disorders related to serotonin dysregulation, such as depression and anxiety.
Industry: this compound is utilized in the development of new pharmaceuticals targeting the serotonin system
Mécanisme D'action
p-MPPF dihydrochloride exerts its effects by selectively binding to the 5-HT1A serotonin receptors, thereby blocking the action of serotonin. This antagonistic action prevents the activation of downstream signaling pathways that are normally triggered by serotonin binding. The molecular targets involved include the 5-HT1A receptors located in various regions of the brain, such as the hippocampus and cortex .
Comparaison Avec Des Composés Similaires
Similar Compounds:
p-MPPI: Another selective 5-HT1A receptor antagonist, but less potent than p-MPPF dihydrochloride.
WAY-100635: A well-known 5-HT1A receptor antagonist with a different chemical structure but similar pharmacological profile.
Uniqueness: this compound is unique due to its high potency and selectivity for the 5-HT1A receptors. It has a higher affinity for these receptors compared to similar compounds, making it a valuable tool in research studies focused on serotonin receptor function .
Propriétés
Numéro CAS |
223699-41-0 |
|---|---|
Formule moléculaire |
C25H29Cl2FN4O2 |
Poids moléculaire |
507.4 g/mol |
Nom IUPAC |
4-fluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylbenzamide;dihydrochloride |
InChI |
InChI=1S/C25H27FN4O2.2ClH/c1-32-23-7-3-2-6-22(23)29-17-14-28(15-18-29)16-19-30(24-8-4-5-13-27-24)25(31)20-9-11-21(26)12-10-20;;/h2-13H,14-19H2,1H3;2*1H |
Clé InChI |
TZOICBMBENXHNK-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4=CC=C(C=C4)F.Cl.Cl |
SMILES canonique |
COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4=CC=C(C=C4)F.Cl.Cl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
p-MPPF dihydrochloride; p MPPF dihydrochloride; pMPPF dihydrochloride |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



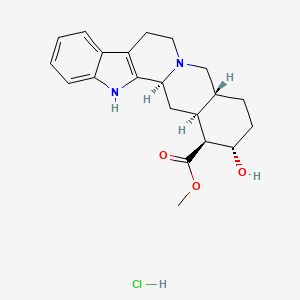
![(E)-N-[4-(acetylsulfamoyl)phenyl]-3-(4-tert-butylphenyl)prop-2-enamide](/img/structure/B1678824.png)

